molecular formula C16H15NO3 B3188485 Benzoic acid, 2-[4-(dimethylamino)benzoyl]- CAS No. 21528-31-4

Benzoic acid, 2-[4-(dimethylamino)benzoyl]-

Cat. No. B3188485
CAS RN: 21528-31-4
M. Wt: 269.29 g/mol
InChI Key: KAWOFQZCZFQCSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Benzoic acid, 2-[4-(dimethylamino)benzoyl]-” belongs to the class of organic compounds known as aminobenzoic acids. These are benzoic acids containing an amine group attached to the benzene moiety .


Molecular Structure Analysis

The molecular formula of “Benzoic acid, 2-[4-(dimethylamino)benzoyl]-” is C9H11NO2 and its molecular weight is 165.19 . The structure can be represented as (CH3)2NC6H4CO2H .


Physical And Chemical Properties Analysis

“Benzoic acid, 2-[4-(dimethylamino)benzoyl]-” is a white to pale yellow crystalline powder . It has a faintly pleasant odor due to the presence of the aromatic ring .

Safety and Hazards

“Benzoic acid, 2-[4-(dimethylamino)benzoyl]-” is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

properties

CAS RN

21528-31-4

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

2-[4-(dimethylamino)benzoyl]benzoic acid

InChI

InChI=1S/C16H15NO3/c1-17(2)12-9-7-11(8-10-12)15(18)13-5-3-4-6-14(13)16(19)20/h3-10H,1-2H3,(H,19,20)

InChI Key

KAWOFQZCZFQCSH-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O

Other CAS RN

21528-31-4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of phthalic anhydride (30 g.), N,N-dimethylaniline (60.5 g.), aluminum chloride (60 g.) and chlorobenzene (180 g.) was heated (to 75° C.) during one hour, then cooled. Ice (500 ml.) was added, the chlorobenzene layer was separated and the chlorobenzene was steam distilled. Addition of base to a solution of the residue in dilute sulfuric acid afforded 2-(4-(dimethylamino)benzoyl)benzoic acid (IV: Y2 = Z4 = Z"5 = Z"6 = Z7 = H, Y'4 = (CH3)2N).
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30 g
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180 g
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